molecular formula C9H8F2O3 B2957932 3-(2,2-Difluoroethoxy)benzoic acid CAS No. 812700-19-9

3-(2,2-Difluoroethoxy)benzoic acid

Cat. No. B2957932
CAS RN: 812700-19-9
M. Wt: 202.157
InChI Key: VNUDXYRBOOGWJL-UHFFFAOYSA-N
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Description

“3-(2,2-Difluoroethoxy)benzoic acid” is a chemical compound with the molecular formula C9H8F2O3 . It has a molecular weight of 202.16 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “3-(2,2-Difluoroethoxy)benzoic acid” is 1S/C9H8F2O3/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-(2,2-Difluoroethoxy)benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 202.16 .

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species

A study by Setsukinai et al. (2003) focused on the development of novel fluorescence probes, particularly HPF and APF, which are derivatives related to benzoic acid. These probes are capable of selectively detecting highly reactive oxygen species (hROS) and differentiating them from other reactive oxygen species (ROS). The research highlights the potential for these compounds in studying the roles of hROS in various biological and chemical applications.

Photopolymerization in Liquid-Crystalline Complexes

Kishikawa, Hirai, and Kohmoto (2008) conducted a study on a polymerizable benzoic acid derivative, specifically in the context of photopolymerization within liquid-crystalline phases of certain complexes. The research, published in Chemistry of Materials, showcases the application of benzoic acid derivatives in the field of materials science, particularly in the creation and stabilization of multilayered structures in polymers.

Luminescent Properties in Lanthanide Coordination Compounds

Sivakumar, Reddy, Cowley, and Vasudevan (2010, 2011) explored the use of 4-benzyloxy benzoic acid derivatives in the synthesis of lanthanide coordination compounds. Their research, detailed in Dalton transactions and Inorganic chemistry, demonstrates the influence of electron-withdrawing and electron-donating groups on the luminescent properties of these compounds, offering insights into their potential application in photoluminescence.

Ruthenium Alkylidene Triggered Cyclopolymerization

Mayershofer, Nuyken, and Buchmeiser (2006) investigated the use of a benzoic acid ester in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization of certain compounds. Their work, published in Macromolecules, highlights the application of benzoic acid derivatives in the field of polymer chemistry.

Redox-neutral α-C-H Bond Functionalization

Das and Seidel (2013) conducted research on redox-neutral formation of C-P bonds in the α-position of amines, with benzoic acid serving as an efficient catalyst. This study, detailed in Organic letters, presents an innovative approach in organic synthesis involving benzoic acid derivatives.

Liquid Crystalline Phase of Semifluorinated Tapered Monodendrons

Percec, Johansson, Ungar, and Zhou (1996) explored the self-assembly of semifluorinated tapered monodendrons containing crown ethers into supramolecular columnar dendrimers. Their research in the Journal of the American Chemical Society demonstrates the potential of benzoic acid derivatives in creating advanced materials with unique liquid crystalline phases.

Uses and Controversy of Benzoic Acid in Foods

Del Olmo, Calzada, and Nuñez (2017) provided a comprehensive review of benzoic acid and its derivatives in the context of their natural occurrence in foods and as additives. Their study, published in Critical Reviews in Food Science and Nutrition, discusses the widespread use, exposure, and controversies surrounding these compounds.

Meta-C–H Functionalizations of Benzoic Acid Derivatives

Li, Cai, Ji, Yang, and Li (2016) researched the meta-C–H olefination of benzoic acid derivatives, showcasing a novel approach in organic synthesis. Their study in Nature Communications highlights the versatility of benzoic acid derivatives in chemical synthesis.

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

3-(2,2-difluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUDXYRBOOGWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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